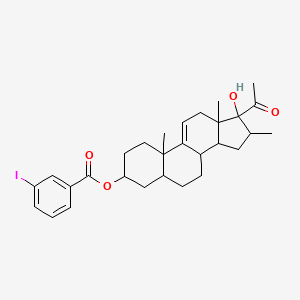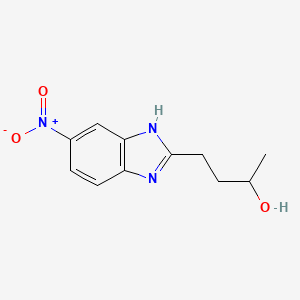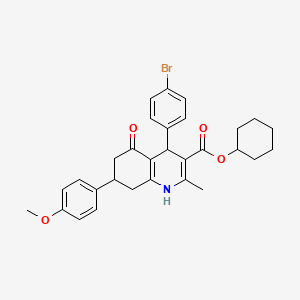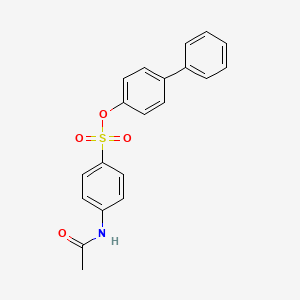![molecular formula C31H29N3O5 B5173266 4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as PPB and is a potent inhibitor of steroid hormone receptors. PPB has been studied for its potential use in the treatment of various diseases, including cancer.
作用機序
PPB acts as a competitive inhibitor of steroid hormone receptors, including the androgen receptor, estrogen receptor, and progesterone receptor. PPB binds to the ligand-binding domain of these receptors, preventing the binding of their natural ligands. This results in the inhibition of the transcriptional activity of these receptors, leading to the suppression of their downstream signaling pathways.
Biochemical and Physiological Effects:
PPB has been shown to have potent anti-proliferative effects in various cancer cell lines. PPB inhibits the growth of breast cancer cells by suppressing the activity of estrogen receptor alpha. PPB has also been shown to inhibit the growth of prostate cancer cells by suppressing the activity of androgen receptor. PPB has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
実験室実験の利点と制限
The advantages of using PPB in lab experiments include its potent inhibitory effects on steroid hormone receptors, its ability to suppress the downstream signaling pathways of these receptors, and its anti-proliferative and anti-inflammatory effects. The limitations of using PPB in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of PPB. One potential direction is the development of more potent and selective inhibitors of steroid hormone receptors. Another potential direction is the investigation of the potential use of PPB in combination with other drugs for the treatment of cancer and other diseases. Further studies are also needed to determine the safety and efficacy of PPB in vivo and to investigate its potential use in the clinic.
合成法
The synthesis of PPB involves the reaction of 4-aminobenzamide with 2-phenoxypropanoic acid and 4-aminophenyl-2-phenoxypropanoic acid. The reaction is carried out using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
PPB has been extensively studied for its potential use in the treatment of various diseases such as breast cancer, prostate cancer, and endometriosis. PPB acts as a potent inhibitor of steroid hormone receptors, which are known to play a crucial role in the development and progression of these diseases. PPB has also been studied for its potential use as a tool in studying the mechanisms of action of steroid hormone receptors.
特性
IUPAC Name |
4-(2-phenoxypropanoylamino)-N-[4-(2-phenoxypropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O5/c1-21(38-27-9-5-3-6-10-27)29(35)32-24-15-13-23(14-16-24)31(37)34-26-19-17-25(18-20-26)33-30(36)22(2)39-28-11-7-4-8-12-28/h3-22H,1-2H3,(H,32,35)(H,33,36)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVZLGUWXFZXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-1-methyl-N'-[(2-phenylcyclopropyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B5173186.png)

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B5173195.png)
![5-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5173196.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5173201.png)
![N-(3-fluorophenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-3-piperidinamine](/img/structure/B5173206.png)

![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoic acid](/img/structure/B5173220.png)
![3-(diphenylmethyl)-5-(3-methoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173227.png)


![1-(4-fluorobenzyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5173247.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2,6-dimethoxybenzamide](/img/structure/B5173252.png)
![4,5-dimethyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B5173268.png)